Propargyl-PEG5-tetra-Ac-beta-D-galactose
Overview
Description
Propargyl-PEG5-tetra-Ac-beta-D-galactose is a Click Chemistry-ready crosslinker . It contains a propargyl group and beta-D-galactose . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . D-galactose increases solubility in aqueous media and the selectivity of the PEGylation reaction .
Synthesis Analysis
The synthesis of Propargyl-PEG5-tetra-Ac-beta-D-galactose involves the reaction of propargyl groups with azide-bearing compounds or biomolecules . This reaction is catalyzed by copper and results in the formation of stable triazole linkages .Molecular Structure Analysis
The molecular formula of Propargyl-PEG5-tetra-Ac-beta-D-galactose is C25H38O14 . It has a molecular weight of 562.56 g/mol .Chemical Reactions Analysis
The propargyl groups in Propargyl-PEG5-tetra-Ac-beta-D-galactose can react with azide-bearing compounds or biomolecules . This reaction is facilitated by copper-catalyzed azide-alkyne Click Chemistry, resulting in the formation of stable triazole linkages .Physical And Chemical Properties Analysis
Propargyl-PEG5-tetra-Ac-beta-D-galactose has a molecular weight of 562.56 g/mol and a molecular formula of C25H38O14 . It is a reagent grade compound, intended for research use only .Scientific Research Applications
1. Gene Delivery and Cellular Uptake
Propargyl-PEG5-tetra-Ac-beta-D-galactose has been explored in the context of enhancing cellular uptake for gene therapy applications. For instance, galactose moieties have been conjugated to various carriers to enhance cellular ingestion through endocytosis, mediated by specific receptors located on liver cells. These moieties, when combined with poly(ethylene glycol) (PEG), provide both cellular uptake and subsequent endocytosis escape, thus enhancing the antisense effect in gene therapies (Karinaga et al., 2006).
2. Tissue Engineering
In tissue engineering, the balance between specific biological interactions and preventing unfavorable nonspecific interactions is crucial. Novel poly[(organo)phosphazenes] with galactose and/or PEG side chains have been synthesized for this purpose. These polymers, through their galactose moieties, show potential in facilitating specific interactions, such as binding with lectins, which is crucial for certain tissue engineering applications (Heyde et al., 2008).
3. Hepatocyte Culture
Surface modification of biodegradable polymers with galactose, targeting specific receptors on hepatocytes, has been investigated for hepatocyte culture. This involves conjugating galactose to the polymer surface, which enhances cell attachment and viability due to the specific ligand-receptor interactions (Yoon et al., 2002).
4. Biomedical Applications
Propargyl-PEG5-tetra-Ac-beta-D-galactose and its derivatives have been utilized in the development of PEG-based bioconjugates for various biomedical applications. This involves synthesizing novel propargyl-ended heterobifunctional PEG derivatives, which can be useful for developing bioconjugates in medical applications, such as drug delivery and diagnostic agents (Lu & Zhong, 2010).
5. Enzymatic Conversion in Polymer Chemistry
The enzymatic conversion of glycopolymers, containing carbohydrate pendants like galactose, into copolymers with acid groups represents a green chemistry approach. This conversion is facilitated by introducing a PEG spacer, which allows for efficient enzymatic activity, thus enabling the creation of novel copolymers based on carbohydrates (Ma et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22+,23+,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPELHTINAWKB-ZLOLNMDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG5-tetra-Ac-beta-D-galactose |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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